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molecular formula C10H10FIO B3052386 4'-Fluoro-4-iodobutyrophenone CAS No. 40862-32-6

4'-Fluoro-4-iodobutyrophenone

Cat. No. B3052386
M. Wt: 292.09 g/mol
InChI Key: ZCNZJYVQOBYVNB-UHFFFAOYSA-N
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Patent
US05298503

Procedure details

20 g of 1-chloro-3-(p-fluorophenylcarbonyl)propane dissolved in 100 cm3 of methyl ethyl ketone are refluxed for 24 hours in the presence of 18.5 g of sodium iodide. After treatment, 28 g of the desired compound are isolated.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)=[O:6].[I-:14].[Na+]>C(C(C)=O)C>[I:14][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=C(C=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
[I-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ICCCC(=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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